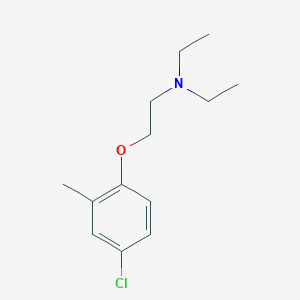![molecular formula C20H21N3 B5694356 4-[(4-phenyl-1-piperazinyl)methyl]quinoline](/img/structure/B5694356.png)
4-[(4-phenyl-1-piperazinyl)methyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-phenyl-1-piperazinyl)methyl]quinoline, commonly known as PPQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPQ is a heterocyclic compound that belongs to the quinoline family. It has a molecular weight of 359.47 g/mol and a chemical formula of C23H23N3. PPQ has been studied extensively for its pharmacological properties and has shown promising results in various scientific research studies.
作用機序
PPQ exerts its pharmacological effects by binding to the active site of enzymes and modulating their activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PPQ also has antimalarial properties and has been shown to inhibit the growth of the Plasmodium falciparum parasite.
Biochemical and Physiological Effects:
PPQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and phosphodiesterase. PPQ has also been shown to modulate the activity of various signaling pathways, including the MAPK pathway and the PI3K/Akt pathway. Additionally, PPQ has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
PPQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, PPQ has been extensively studied, and its pharmacological properties are well characterized. However, there are also limitations to the use of PPQ in lab experiments. PPQ can be toxic at high concentrations, and its effects on different cell types may vary. Additionally, PPQ can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There is still much to be learned about the potential applications of PPQ. Future research should focus on exploring the mechanisms of action of PPQ and identifying its potential therapeutic targets. Additionally, further studies should be conducted to determine the optimal dosage and administration of PPQ for various diseases. Finally, more research is needed to determine the potential side effects of PPQ and to develop strategies to minimize these effects.
合成法
PPQ can be synthesized through multiple methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine. Another method involves the reaction of 2-aminobenzophenone with benzyl chloride in the presence of sodium hydride. The synthesis of PPQ is a complex process that requires expertise and precision.
科学的研究の応用
PPQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PPQ has shown promising results in treating various diseases, including cancer, malaria, and tuberculosis. It has also been studied for its potential use as an anti-inflammatory agent.
特性
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-2-6-18(7-3-1)23-14-12-22(13-15-23)16-17-10-11-21-20-9-5-4-8-19(17)20/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCITNWLOQMDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC3=CC=CC=C23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)

![1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5694322.png)
![1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5694341.png)


![1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5694352.png)


![2-(2-nitrophenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5694376.png)
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5694381.png)
![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)
![ethyl (2-imino-3-{[(5-nitro-2-furyl)methylene]amino}-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride](/img/structure/B5694395.png)